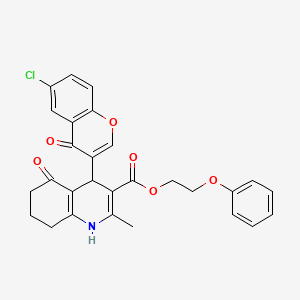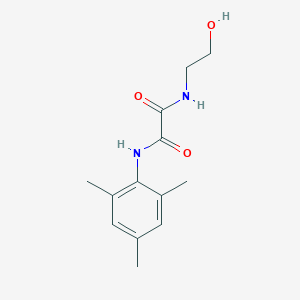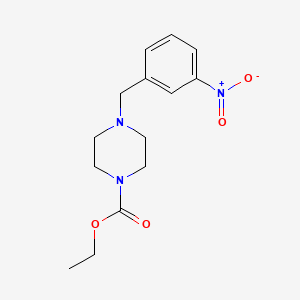![molecular formula C20H23BrN4O4S B5139001 N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, also known as BPP-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a wide range of biological activities.
Mécanisme D'action
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to act as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects and can inhibit the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has several advantages for use in lab experiments. It is a potent inhibitor of CA IX and has been shown to have anti-inflammatory and antifungal properties. However, one limitation of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide. One potential area of research is the development of more efficient synthesis methods for N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide, which could increase its availability for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide involves the reaction of 4-bromoaniline with 1-(2-chloroethyl)piperazine in the presence of potassium carbonate. The resulting product is then reacted with phenylsulfonyl chloride to obtain N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide has been used in various scientific research studies due to its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties.
Propriétés
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O4S/c21-16-6-8-17(9-7-16)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)30(28,29)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVRUYAJIIDVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)

![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)



![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)